molecular formula C17H18ClN3O B5884814 4-(4-morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone

4-(4-morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone

Cat. No. B5884814
M. Wt: 315.8 g/mol
InChI Key: VGOYOZSCGMVEJZ-CPNJWEJPSA-N
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Description

MBCP is a hydrazone derivative that has been synthesized and studied for its potential applications as a corrosion inhibitor, a fluorescent probe, and a ligand for metal ions. In recent years, MBCP has also gained attention for its potential therapeutic applications in cancer treatment, due to its ability to selectively target cancer cells while sparing normal cells.

Scientific Research Applications

MBCP has been studied for its potential applications in various fields, including corrosion inhibition, fluorescence sensing, and metal ion binding. In addition, MBCP has shown promising results in cancer research, as it has been found to selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of MBCP in cancer cells is not yet fully understood. However, it has been suggested that MBCP may act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, MBCP may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
MBCP has been shown to selectively target cancer cells while sparing normal cells, which is a desirable property for cancer treatment. In addition, MBCP has been found to induce apoptosis in cancer cells and inhibit cell proliferation. However, the biochemical and physiological effects of MBCP on normal cells and tissues are not yet fully understood.

Advantages and Limitations for Lab Experiments

MBCP has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, MBCP also has some limitations, such as its poor solubility in water and limited availability in commercial quantities.

Future Directions

There are several potential future directions for research on MBCP. One area of interest is the development of MBCP-based cancer therapies, which could offer a more targeted and less toxic approach to cancer treatment. In addition, further studies are needed to elucidate the mechanism of action of MBCP and its effects on normal cells and tissues. Finally, the development of more efficient synthesis methods and the optimization of MBCP's properties for specific applications are also areas of potential future research.
In conclusion, 4-(4-morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone, or MBCP, is a chemical compound that has potential applications in various fields, including corrosion inhibition, fluorescence sensing, and cancer treatment. MBCP has shown promising results in cancer research, due to its ability to selectively target cancer cells while sparing normal cells. However, further research is needed to fully understand the mechanism of action of MBCP and its effects on normal cells and tissues.

Synthesis Methods

MBCP can be synthesized by reacting 4-(4-morpholinyl)benzaldehyde with 3-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction yields MBCP as a yellow crystalline product, which can be purified by recrystallization.

properties

IUPAC Name

3-chloro-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-2-1-3-16(12-15)20-19-13-14-4-6-17(7-5-14)21-8-10-22-11-9-21/h1-7,12-13,20H,8-11H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOYOZSCGMVEJZ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Morpholinyl)benzaldehyde (3-chlorophenyl)hydrazone

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